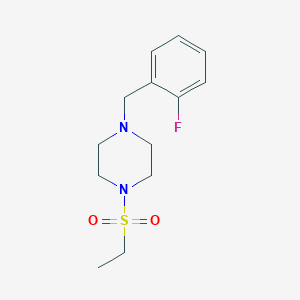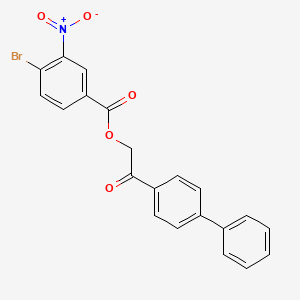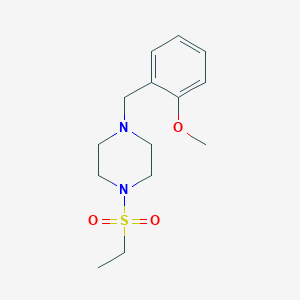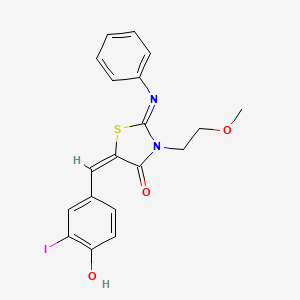![molecular formula C27H23N5O3S B10885758 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10885758.png)
2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves multiple steps. The initial step typically includes the formation of the indole nucleus, followed by the introduction of the benzyloxy group. The subsequent steps involve the formation of the thiazolidinone ring and the attachment of the phenylacetamide group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, owing to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus plays a crucial role in binding to these targets, leading to the modulation of various cellular pathways. The benzyloxy group enhances the compound’s ability to penetrate cellular membranes, while the thiazolidinone ring contributes to its stability and reactivity .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[2-({[5-(benzyloxy)-1H-indol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a simpler structure.
Indole-3-carbaldehyde: Known for its role in various synthetic pathways.
Benzimidazole derivatives: These compounds share some structural similarities but differ in their biological activities
This compound’s unique structure and diverse functional groups make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C27H23N5O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(5-phenylmethoxy-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C27H23N5O3S/c33-25(30-20-9-5-2-6-10-20)14-24-26(34)31-27(36-24)32-29-16-19-15-28-23-12-11-21(13-22(19)23)35-17-18-7-3-1-4-8-18/h1-13,15-16,24,28H,14,17H2,(H,30,33)(H,31,32,34)/b29-16+ |
InChI Key |
QKDWYGMBHIGSLG-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=N/N=C/4\NC(=O)C(S4)CC(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=NN=C4NC(=O)C(S4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885682.png)

![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-chlorophenyl)methanone](/img/structure/B10885695.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885705.png)
![5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-2-chlorobenzoic acid](/img/structure/B10885721.png)
![4-[(4-fluorophenyl)amino]-2H-chromen-2-one](/img/structure/B10885726.png)
![3,6-diamino-5-cyano-N-(2-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10885735.png)
![4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B10885738.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885743.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10885751.png)
![(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10885777.png)

